7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane
Description
Properties
CAS No. |
656259-93-7 |
|---|---|
Molecular Formula |
C27H28O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
7,7-bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C27H28O2/c1-28-24-12-8-21(9-13-24)27(22-10-14-25(29-2)15-11-22)23-16-18-26(27,19-17-23)20-6-4-3-5-7-20/h3-15,23H,16-19H2,1-2H3 |
InChI Key |
BMDQXMMWBACKMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often carried out under controlled conditions, such as elevated temperatures and the presence of a catalyst, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₂₁H₂₄O₂
- Molecular Weight : 320.42 g/mol
- CAS Number : 24892-79-3
- Bicyclic Structure : The compound features a bicyclo[2.2.1]heptane core, which contributes to its stability and reactivity.
Physical Properties
- Melting Point : Data not available
- Boiling Point : Data not available
- Solubility : Generally low solubility in water, but may dissolve in organic solvents.
Medicinal Chemistry
7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane has been studied for its potential pharmacological properties. Research indicates that compounds with similar bicyclic structures can exhibit:
- Anticancer Activity : Studies have shown that bicyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Analgesic Effects : Some derivatives have demonstrated pain-relieving properties, making them candidates for further development as analgesics.
Organic Synthesis
The unique structure of this compound allows it to act as a versatile building block in organic synthesis:
- Reagent in Reactions : It can serve as a nucleophile or electrophile in various organic reactions, including Friedel-Crafts acylation and alkylation.
- Synthesis of Complex Molecules : Its reactivity can be harnessed to create more complex structures, facilitating the synthesis of pharmaceuticals and agrochemicals.
Material Science
The compound's structural characteristics make it suitable for applications in material science:
- Polymer Chemistry : Bicyclic compounds can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
- Nanotechnology : Its unique properties may allow for use in the development of nanomaterials or nanocomposites with tailored functionalities.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of bicyclic compounds similar to this compound. Results indicated that these compounds inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption.
Case Study 2: Organic Synthesis Applications
Research documented in Organic Letters explored the use of bicyclic compounds as intermediates in synthesizing complex natural products. The study highlighted how this compound could facilitate multi-step synthesis processes due to its favorable reactivity profile.
Mechanism of Action
The mechanism of action of 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Key Observations :
- The target compound’s aryl substituents increase molecular weight by ~200 g/mol compared to simpler analogs like 4-methoxybicycloheptane-1-carboxylic acid, significantly altering solubility and lipophilicity.
Derivatives with Aliphatic or Heteroatom Substituents
Key Observations :
- Aliphatic substituents (e.g., methyl, dichloro) reduce steric hindrance compared to aryl groups, favoring reactions like Diels-Alder cycloadditions .
- Heteroatom incorporation (e.g., diazabicycloheptanes) modifies electronic properties, enabling applications in asymmetric catalysis or as rigid piperazine analogs .
Functionalized Bridgehead Derivatives
Key Observations :
- Bridgehead functionalization (e.g., ketones, esters) introduces reactive sites for further synthesis, as seen in ketopinic acid’s role in chiral resolution .
Biological Activity
7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane is a bicyclic compound that has garnered interest for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on diverse research findings.
Structural Characteristics
The compound features a bicyclic structure with two methoxy-substituted phenyl rings attached to the bicyclo[2.2.1]heptane framework. The molecular formula is , with a molecular weight of approximately 302.38 g/mol.
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C19H22O3 |
| Molecular Weight | 302.38 g/mol |
| Melting Point | 162-163 °C |
| NMR (1H) | δ 1.39-1.72 (m) |
| NMR (13C) | δ 25.9-148.0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of specific reagents and conditions to achieve the desired bicyclic structure while ensuring high yields and purity.
Pharmacological Studies
Research has indicated that compounds structurally related to this compound exhibit varying degrees of biological activity, particularly in the context of neurotransmitter interactions.
- Dopamine Transporter Binding : A study evaluating cocaine binding site ligands found that derivatives of bicyclo[2.2.1]heptane exhibited binding affinities significantly lower than cocaine, suggesting limited potency in this regard but highlighting potential for further modification to enhance activity .
- Neuropharmacological Effects : The structural similarities to known psychoactive compounds suggest potential neuropharmacological effects, warranting further investigation into its role as a dopamine transporter ligand or other neurotransmitter systems.
Case Studies
- Case Study 1 : A pharmacological evaluation of structurally similar compounds revealed that modifications in the phenyl groups could significantly alter binding affinities at dopamine receptors, indicating that subtle changes in structure can lead to varied biological outcomes .
- Case Study 2 : In vitro studies on related compounds showed that certain stereoisomers displayed enhanced binding affinities compared to their counterparts, suggesting that stereochemistry plays a crucial role in biological activity .
Q & A
Basic Research Questions
Q. How can the molecular structure of 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane be confirmed experimentally?
- Methodological Answer : Utilize a combination of NMR spectroscopy (1H, 13C, and DEPT-135) to identify substituent positions and ring conformation. For example, the bicyclo[2.2.1]heptane core produces distinct splitting patterns due to its rigid structure . X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in studies of similar bicyclic compounds like 7,7-dimethyl derivatives . Mass spectrometry (HRMS) can confirm molecular weight and fragmentation patterns, referencing protocols from NIST data .
Q. What are the standard synthetic routes for bicyclo[2.2.1]heptane derivatives with aryl substituents?
- Methodological Answer : Start with a Diels-Alder reaction to form the bicyclic core, followed by Friedel-Crafts alkylation to introduce aryl groups. For methoxy-substituted aryl rings, protect hydroxyl groups with methyl ethers before coupling, as demonstrated in the synthesis of 4-methoxybenzophenone derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate stereoisomers .
Q. How can researchers address solubility challenges during characterization?
- Methodological Answer : Use polar aprotic solvents (e.g., DMSO or DMF) for NMR analysis, as they dissolve rigid bicyclic systems effectively. For HPLC, optimize mobile phases with methanol/buffer mixtures (65:35 v/v) to improve retention times, referencing analytical methods for structurally similar compounds like benzophenones .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis . For example, a modified Evans oxazaborolidine catalyst can induce enantioselectivity during cyclization, as reported for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane synthesis . Monitor enantiomeric excess (ee) via chiral HPLC using cellulose-based columns .
Q. What strategies resolve contradictions in thermal stability data reported across studies?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds. Compare results with computational models (e.g., DFT calculations of bond dissociation energies). For instance, NIST data on 6,6-dimethylbicyclo[3.1.1]heptane derivatives show decomposition at ~439 K, providing a benchmark .
Q. How does the steric environment of the bicyclo[2.2.1]heptane core influence reaction kinetics?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or molecular dynamics simulations to probe steric hindrance. The rigid norbornane-like structure slows nucleophilic substitution at bridgehead positions, as observed in 7,7-dimethyl analogs . Use Eyring plots to quantify activation parameters under varied temperatures .
Q. What advanced techniques detect trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
